molecular formula C16H24N2O2 B033535 3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione CAS No. 100749-12-0

3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B033535
CAS No.: 100749-12-0
M. Wt: 276.37 g/mol
InChI Key: MNDWDTRUCYOTCI-UHFFFAOYSA-N
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Description

3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. This compound is known for its unique structure, which includes a cyclobutene ring substituted with two cyclohexylamino groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclohexylamine with squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: Cyclohexylamine and squaric acid.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the cyclohexylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction may produce cyclobutene-1,2-diol derivatives .

Scientific Research Applications

3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

    3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: This compound has phenylamino groups instead of cyclohexylamino groups.

Uniqueness

3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of cyclohexylamino groups enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

3,4-bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h11-12,17-18H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDWDTRUCYOTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)C2=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381777
Record name 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100749-12-0
Record name 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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